molecular formula C11H19NO2S2 B14249250 N-tert-Butyl-5-(propan-2-yl)thiophene-2-sulfonamide CAS No. 188119-14-4

N-tert-Butyl-5-(propan-2-yl)thiophene-2-sulfonamide

Cat. No.: B14249250
CAS No.: 188119-14-4
M. Wt: 261.4 g/mol
InChI Key: WOUZVGUFYOSKIS-UHFFFAOYSA-N
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Description

N-tert-Butyl-5-(propan-2-yl)thiophene-2-sulfonamide is a chemical compound with the molecular formula C11H21NO2S2 It is a thiophene derivative, characterized by the presence of a sulfonamide group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-5-(propan-2-yl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with tert-butylamine and isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-5-(propan-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-tert-Butyl-5-(propan-2-yl)thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-tert-Butyl-5-(propan-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The thiophene ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butyl-2-thiophenesulfonamide
  • N-tert-Butyl-5-(methyl)thiophene-2-sulfonamide
  • N-tert-Butyl-5-(ethyl)thiophene-2-sulfonamide

Uniqueness

N-tert-Butyl-5-(propan-2-yl)thiophene-2-sulfonamide is unique due to the presence of both tert-butyl and isopropyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the thiophene ring and sulfonamide moiety provides a distinct set of properties that can be leveraged in various applications.

Properties

CAS No.

188119-14-4

Molecular Formula

C11H19NO2S2

Molecular Weight

261.4 g/mol

IUPAC Name

N-tert-butyl-5-propan-2-ylthiophene-2-sulfonamide

InChI

InChI=1S/C11H19NO2S2/c1-8(2)9-6-7-10(15-9)16(13,14)12-11(3,4)5/h6-8,12H,1-5H3

InChI Key

WOUZVGUFYOSKIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(S1)S(=O)(=O)NC(C)(C)C

Origin of Product

United States

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